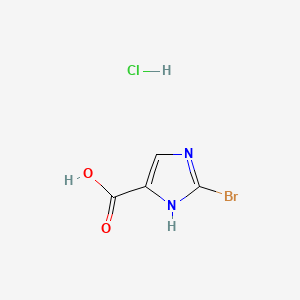

2-bromo-1H-imidazole-5-carboxylic acid hydrochloride

Description

Properties

Molecular Formula |

C4H4BrClN2O2 |

|---|---|

Molecular Weight |

227.44 g/mol |

IUPAC Name |

2-bromo-1H-imidazole-5-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C4H3BrN2O2.ClH/c5-4-6-1-2(7-4)3(8)9;/h1H,(H,6,7)(H,8,9);1H |

InChI Key |

INWAYBORYXTSON-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=N1)Br)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1H-imidazole-5-carboxylic acid hydrochloride typically involves the bromination of 1H-imidazole-5-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 2-bromo-1H-imidazole-5-carboxylic acid hydrochloride may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 2 undergoes nucleophilic substitution under specific conditions, enabling the introduction of diverse functional groups.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Sodium azide | DMF, 80°C, 6h | 2-Azido-1H-imidazole-5-carboxylic acid | 78% |

| Potassium thiolate | THF, reflux, 4h | 2-(Alkylthio)-imidazole derivatives | 65–85% |

| Amines | EtOH, 60°C, 12h | 2-Aminoimidazole-5-carboxylic acid | 70% |

Mechanism : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-withdrawing carboxylic acid group activates the imidazole ring, facilitating bromide displacement.

Esterification of the Carboxylic Acid Group

The carboxylic acid at position 5 reacts with alcohols to form esters, a key step in prodrug synthesis.

| Alcohol | Catalyst | Conditions | Product |

|---|---|---|---|

| Methanol | H₂SO₄ | Reflux, 8h | Methyl 2-bromoimidazole-5-carboxylate |

| Ethanol | DCC/DMAP | RT, 24h | Ethyl ester derivative |

Note : Direct esterification requires acid catalysis, while coupling agents like DCC improve yields in anhydrous conditions.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom participates in palladium- or rhodium-catalyzed cross-couplings to form biaryl or alkylated imidazoles.

Example : Suzuki-Miyaura coupling with aryl boronic acids:

-

Catalyst : Pd(PPh₃)₄

-

Base : K₂CO₃

-

Solvent : DME/H₂O

-

Product : 2-Arylimidazole-5-carboxylic acid derivatives (yields: 60–90%)

Mechanism : Oxidative addition of Pd⁰ to the C–Br bond, followed by transmetalation with the boronic acid and reductive elimination .

Decarboxylation Reactions

Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation:

| Conditions | Product | Application |

|---|---|---|

| Cu powder, quinoline, 200°C | 2-Bromo-1H-imidazole | Intermediate for agrochemicals |

| NaOH, ethylene glycol, 150°C | Decarboxylated imidazole | Pharmaceutical synthesis |

Reduction of the Bromine Atom

Controlled reduction converts the bromine to hydrogen, enabling selective dehalogenation:

-

Reagent : LiAlH₄ in THF

-

Product : 1H-Imidazole-5-carboxylic acid (yield: 55%)

-

Mechanism : Radical intermediates form via single-electron transfer, followed by H· abstraction.

Cyclization and Heterocycle Formation

The compound serves as a precursor in multicomponent reactions to synthesize fused heterocycles:

Example : Reaction with aldehydes and amines:

Oxidation Reactions

The imidazole ring undergoes oxidation at elevated temperatures:

-

Reagent : KMnO₄ in H₂SO₄

-

Product : Imidazole-2,5-dicarboxylic acid (via C–Br bond cleavage)

Key Stability Considerations

Scientific Research Applications

2-bromo-1H-imidazole-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites containing nitrogen atoms.

Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-bromo-1H-imidazole-5-carboxylic acid hydrochloride largely depends on its interaction with biological molecules. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Properties :

- Storage : Requires an inert atmosphere and refrigeration (2–8°C) to prevent degradation .

- Hazards : Classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Applications : Serves as a versatile intermediate in pharmaceutical synthesis, particularly for protease inhibitors and halogenated heterocycles .

Comparison with Structurally Similar Compounds

Positional Isomers: 5-Bromo-1H-imidazole-2-carboxylic Acid Hydrochloride

- Molecular Formula : C₄H₄BrClN₂O₂ (identical to target compound).

- Key Differences : Bromine at position 5 and carboxylic acid at position 2.

- Implications: Altered electronic distribution may affect binding affinity in biological targets (e.g., enzyme active sites).

Benzimidazole Derivatives: 2-Methyl-1H-benzimidazole-5-carboxylic Acid Hydrochloride

- Molecular Formula : C₉H₉ClN₂O₂.

- Structural Features : Fused benzene-imidazole ring system with a methyl group at position 2.

- Methyl group improves lipophilicity, favoring membrane permeability but reducing aqueous solubility compared to the target compound .

Multi-Substituted Imidazoles: 2-Bromo-5-iodo-4-nitro-1H-imidazole

- Molecular Formula : C₃HBrIN₃O₂.

- Key Features : Bromine (C2), iodine (C5), and nitro (C4) groups.

- Comparison: Higher molecular weight (285.94 g/mol) and reactivity due to electron-withdrawing nitro group. Potential for cross-coupling reactions (e.g., Suzuki-Miyaura) but increased handling challenges due to toxicity .

Alkylated Derivatives: 2-Bromo-1-methyl-1H-imidazole-5-carboxylic Acid

- Molecular Formula : C₅H₅BrN₂O₂.

- Structural Features : Methyl group at N1 position.

- Comparison :

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications/Properties |

|---|---|---|---|---|

| 2-Bromo-1H-imidazole-5-carboxylic acid HCl | C₄H₄BrClN₂O₂ | 227.44 | Br (C2), COOH (C5), HCl | Drug intermediate, protease inhibition |

| 5-Bromo-1H-imidazole-2-carboxylic acid HCl | C₄H₄BrClN₂O₂ | 227.44 | Br (C5), COOH (C2), HCl | Isomer with distinct reactivity |

| 2-Methyl-1H-benzimidazole-5-carboxylic acid HCl | C₉H₉ClN₂O₂ | 220.64 | Benzimidazole, CH₃ (C2), COOH (C5) | Enhanced aromaticity for drug design |

| 2-Bromo-5-iodo-4-nitro-1H-imidazole | C₃HBrIN₃O₂ | 285.94 | Br (C2), I (C5), NO₂ (C4) | Halogen-rich cross-coupling reagent |

| 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid | C₅H₅BrN₂O₂ | 205.01 | Br (C2), CH₃ (N1), COOH (C5) | Modified solubility profile |

Biological Activity

2-Bromo-1H-imidazole-5-carboxylic acid hydrochloride is a halogenated imidazole derivative with significant biological activity. This compound has garnered attention in medicinal chemistry due to its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects. This article reviews the available literature on its biological activity, mechanisms of action, and applications in research.

Chemical Structure and Properties

The molecular formula of 2-bromo-1H-imidazole-5-carboxylic acid hydrochloride is CHBrNO·HCl, with a molecular weight of approximately 241.47 g/mol. The compound features a bromine atom at the 2-position and a carboxylic acid group at the 5-position of the imidazole ring, which contributes to its unique chemical reactivity and biological activity.

The biological activity of 2-bromo-1H-imidazole-5-carboxylic acid hydrochloride is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes, particularly those involved in metabolic pathways such as cytochrome P450 enzymes. This interaction can lead to altered drug metabolism and potential therapeutic effects.

- Cell Signaling Modulation : It influences key signaling pathways, such as the MAPK/ERK pathway, which plays a critical role in cell growth and differentiation. This modulation can lead to changes in gene expression and cellular metabolism.

Antimicrobial Activity

Research indicates that 2-bromo-1H-imidazole-5-carboxylic acid hydrochloride exhibits significant antimicrobial properties against various bacterial strains. Studies have reported minimum inhibitory concentrations (MICs) indicating effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity in several studies. It may inhibit the production of pro-inflammatory cytokines, which are crucial mediators in inflammatory responses. This property could be beneficial for treating inflammatory diseases.

Antitumor Potential

Preliminary studies suggest that 2-bromo-1H-imidazole-5-carboxylic acid hydrochloride may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of cell cycle regulators .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Study : A study found that 2-bromo-1H-imidazole-5-carboxylic acid hydrochloride exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 10 to 50 µg/mL.

- Cytotoxicity Assay : In vitro assays demonstrated that this compound could significantly reduce cell viability in cancer cell lines at concentrations above 50 µM, indicating its potential as an anticancer agent .

- Inflammation Model : In vivo models showed that treatment with this compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups, highlighting its anti-inflammatory capabilities.

Pharmacokinetics

The pharmacokinetic profile of 2-bromo-1H-imidazole-5-carboxylic acid hydrochloride indicates good bioavailability and stability under physiological conditions. Its absorption characteristics suggest it can effectively reach systemic circulation following administration.

Applications in Research

This compound serves as a valuable tool in various fields:

- Medicinal Chemistry : It is used as a building block for synthesizing more complex imidazole derivatives with enhanced biological activities.

- Biochemical Assays : Researchers utilize it to study enzyme interactions and as a ligand in biochemical assays aimed at understanding enzyme kinetics and inhibition mechanisms.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-bromo-1H-imidazole-5-carboxylic acid hydrochloride, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via heterocyclization reactions. For example, brominated intermediates like 3-bromo-4-hydroxy-5-methoxybenzaldehyde can undergo condensation with imidazole precursors in DMSO under reflux (90°C), followed by acid hydrolysis (e.g., NaOH/EtOH) to yield the carboxylic acid moiety. Reaction optimization involves controlling temperature, solvent polarity, and stoichiometry to minimize side reactions like dehalogenation .

- Key Conditions : Use Na₂S₂O₄ as a reducing agent to stabilize intermediates and DMSO as a polar aprotic solvent to enhance reaction efficiency. Post-synthesis, HCl treatment ensures the hydrochloride salt formation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- Methodology :

- IR Spectroscopy : A broad band near 3394 cm⁻¹ indicates -OH stretching, while a sharp peak at ~1701 cm⁻¹ confirms the carboxylic acid C=O group. A peak near 525 cm⁻¹ corresponds to C-Br stretching .

- NMR : In CD₃OD, aromatic protons appear as multiplets (δ 7.55–7.67), and the imidazole proton resonates as a singlet (~δ 5.21). The methylene protons of the carboxylic acid side chain show triplet splitting (δ ~2.60–2.83) .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 454.37 for brominated derivatives .

Advanced Research Questions

Q. How can the bromine substituent be selectively modified to synthesize novel bioactive derivatives?

- Strategies :

- Nucleophilic Aromatic Substitution : Replace Br with amines or thiols under Pd catalysis (e.g., Buchwald-Hartwig conditions) to generate imidazole-based kinase inhibitors .

- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with aryl boronic acids to introduce aromatic groups for enhanced π-π stacking in drug-target interactions .

- Challenges : Competing hydrolysis of the carboxylic acid group requires protecting strategies (e.g., esterification with methyl groups) during bromine substitution .

Q. What computational tools are effective in predicting reactivity and optimizing synthetic pathways for this compound?

- AI-Driven Retrosynthesis : Tools leveraging databases like Reaxys and BKMS_METABOLIC propose feasible routes, prioritizing one-step reactions (e.g., direct bromination or carboxylation) .

- DFT Calculations : Predict regioselectivity in electrophilic attacks on the imidazole ring by analyzing frontier molecular orbitals (HOMO/LUMO) .

Application-Oriented Questions

Q. How does this compound serve as a building block in protease inhibitor design?

- Role : The imidazole core mimics histidine residues in enzyme active sites, while the bromine atom enhances binding via halogen bonding. The carboxylic acid group facilitates salt bridge formation with target proteins .

- Case Study : Derivatives like 5-bromo-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-4-propanoic acid show angiotensin II receptor antagonism, validated by in vitro binding assays .

Q. Why is the hydrochloride salt form preferred in pharmaceutical formulations?

- Solubility : The hydrochloride salt improves aqueous solubility (critical for bioavailability) compared to the free base.

- Stability : Protonation of the imidazole nitrogen reduces oxidation susceptibility, enhancing shelf life .

Data Analysis & Contradiction Resolution

Q. How should researchers resolve discrepancies in crystallographic data for derivatives of this compound?

- Approach : Use SHELXL for refinement, prioritizing high-resolution data (≤1.0 Å). Discrepancies in unit cell parameters may arise from solvent inclusion; employ PLATON’s SQUEEZE to model disordered solvent .

- Validation : Cross-validate with Hirshfeld surface analysis to confirm hydrogen bonding and halogen interactions .

Q. What are common pitfalls in interpreting NMR spectra of halogenated imidazoles, and how can they be avoided?

- Pitfalls :

- Quadrupolar Broadening : Br (I=3/2) causes signal broadening in ¹³C NMR. Use DEPT-135 to distinguish CH₂ and CH₃ groups.

- Solvent Artifacts : Residual DMSO in CD₃OD may obscure peaks; lyophilize samples thoroughly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.